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An in-depth analysis of the preclinical menin-MLL inhibitor MI-503 and its clinical-stage

counterparts, Revumenib, Ziftomenib, and Bleximenib, in the treatment of acute leukemia.

The interaction between menin and the MLL1 protein is a critical driver in certain types of acute

leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations

(NPM1m). This dependency has led to the development of a new class of targeted therapies—

menin-MLL inhibitors. This guide provides a comparative analysis of the preclinical compound

MI-503 and the clinical-stage inhibitors revumenib, ziftomenib, and bleximenib, offering

researchers, scientists, and drug development professionals a comprehensive overview of their

current status and future directions.

Preclinical Landscape: The Promise of MI-503
MI-503 is a potent and selective small-molecule inhibitor of the menin-MLL interaction.[1] While

it has not progressed to clinical trials, extensive preclinical studies have demonstrated its

potential in various cancer models.

Mechanism of Action
MI-503 disrupts the critical interaction between menin and the MLL fusion protein, which is

essential for the leukemogenic activity in MLL-rearranged leukemias.[2][3] This disruption leads

to the downregulation of downstream target genes, such as HOXA9 and MEIS1, inducing

differentiation and inhibiting the proliferation of leukemia cells.[3]
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Preclinical Efficacy of MI-503
In vitro and in vivo studies have highlighted the anti-tumor activity of MI-503 across different

cancer types.

Leukemia: MI-503 has shown potent activity against MLL-rearranged leukemia cell lines,

with GI50 values in the nanomolar range.[1] In mouse xenograft models using human MLL

leukemia cells (MV4;11), daily administration of MI-503 resulted in a significant reduction in

tumor volume.[4] Furthermore, in a more aggressive leukemia model, treatment with MI-503
led to a notable increase in the median survival time of the mice.[4]

Hepatocellular Carcinoma (HCC): Studies have demonstrated that MI-503 can inhibit the

proliferation of HCC cell lines. In HCC xenograft models, MI-503 treatment, both as a single

agent and in combination with sorafenib, led to a substantial reduction in tumor growth.[5]

Prostate Cancer: The menin-MLL interaction has also been implicated in androgen receptor

signaling in prostate cancer. Preclinical data suggests that MI-503 is active against

castration-resistant prostate cancer in both in vitro and in vivo models.

MI-503 exhibits favorable drug-like properties, including good metabolic stability and oral

bioavailability in mice, with no significant toxicity observed in preclinical studies.[1]

Clinical-Stage Menin-MLL Inhibitors: A Comparative
Overview
Several menin-MLL inhibitors have advanced into clinical trials, showing promising results in

patients with relapsed or refractory acute leukemia. The most prominent among these are

revumenib, ziftomenib, and bleximenib.
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Feature
Revumenib (SNDX-
5613)

Ziftomenib (KO-
539)

Bleximenib (JNJ-
75276617)

Developer
Syndax

Pharmaceuticals
Kura Oncology

Janssen Research &

Development

Key Clinical Trial(s)

AUGMENT-101

(NCT04065399)[6][7]

[8][9][10]

KOMET-001

(NCT04067336),

KOMET-007

(NCT05735184)[11]

[12][13][14][15]

cAMeLot-1

(NCT04811560),

ALE1002

(NCT05453903)[16]

[17][18][19][20]

Patient Population

R/R Acute Leukemia

(MLL-r or NPM1m)[6]

[10]

R/R AML (NPM1m or

KMT2A-r)[11][13]

R/R Acute Leukemia

(KMT2A-r or NPM1m)

[16][18]

Dosing (Monotherapy)

163 mg orally every

12 hours (with strong

CYP3A4 inhibitor)[7]

600 mg orally once

daily[13]

Dose escalation

studies ongoing[17]

[19]

Clinical Efficacy
The table below summarizes the key efficacy data from clinical trials of revumenib, ziftomenib,

and bleximenib.

Efficacy Endpoint
Revumenib
(AUGMENT-101)

Ziftomenib
(KOMET-001)

Bleximenib
(cAMeLot-1)

Overall Response

Rate (ORR)

63.2% (in KMT2Ar

patients)[9]

35% (in NPM1m

patients)[13]

50% (in 90/100 mg

and 150 mg BID

groups)

Complete Remission

(CR) + CR with Partial

Hematologic

Recovery (CRh)

22.8% (in KMT2Ar

patients)[9]

25% (in NPM1m

patients)[13]

40% (in 90/100 mg

and 150 mg groups)

MRD Negativity 68.2% of responders
67% of CR/CRh

responders[13]
Not reported
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Safety and Tolerability
The most common treatment-related adverse events (TRAEs) are summarized below.

Adverse Event
(Grade ≥3)

Revumenib
(AUGMENT-101)

Ziftomenib
(KOMET-001)

Bleximenib
(cAMeLot-1)

Febrile Neutropenia 37.2%[9] ≤5%[13] Not specified

Differentiation

Syndrome
16.0%[9] 13%[13] 14.4% (all grades)

QTc Prolongation 13.8%[9] 2%[13] Not observed

Anemia Not specified ≤5%[13] Not specified

Thrombocytopenia Not specified ≤5%[13] Not specified

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings.

Below are summaries of key experimental protocols for MI-503 preclinical studies and the

clinical trials of the comparator drugs.

MI-503 Preclinical Study Protocols
Cell Viability Assay: Human MLL leukemia cell lines (e.g., MV4;11) are cultured and treated

with varying concentrations of MI-503 or DMSO as a control for 7 days. Cell viability is

typically assessed using an MTT assay, where the absorbance is measured at 570 nm.[1]

In Vivo Leukemia Xenograft Model: Athymic nude mice are implanted with human MLL

leukemia cells (e.g., MV4;11). Once tumors are established, mice are treated with MI-503
(e.g., 60 mg/kg, once daily) or a vehicle control. Tumor volume and mouse survival are

monitored over time.[4]

Hepatocellular Carcinoma Xenograft Model: Human HCC cells (e.g., HepG2, Hep3B) are

implanted into athymic nude mice.[5] Treatment with MI-503 (e.g., 35 mg/kg, once daily) is

initiated when tumors reach a certain volume. Tumor growth is monitored throughout the

study.[5]
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Clinical Trial Protocols for Comparator Menin-MLL
Inhibitors

Revumenib (AUGMENT-101): This is a Phase 1/2, open-label, dose-escalation and

expansion study for patients aged 30 days and older with relapsed/refractory acute leukemia

with KMT2A rearrangements or NPM1 mutations.[7][10] The primary endpoints are the rate

of CR/CRh and safety.[9] Revumenib is administered orally every 12 hours in 28-day cycles.

[7][10]

Ziftomenib (KOMET-001): A Phase 1/2 multicenter, open-label study in adult patients with

relapsed/refractory AML.[13] The Phase 2 portion focuses on patients with NPM1 mutations

receiving 600 mg of ziftomenib once daily.[13] The primary endpoint for the Phase 2 part is

the CR/CRh rate.[13]

Bleximenib (cAMeLot-1): A Phase 1/2, first-in-human study in participants aged 2 years and

older with relapsed/refractory acute leukemia harboring KMT2A, NPM1, or NUP98/NUP214

alterations.[18] The study involves a dose-escalation phase to determine the recommended

Phase 2 dose, followed by a dose-expansion phase to evaluate efficacy and safety.[17][19]
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Click to download full resolution via product page

Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-503.
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Caption: A typical experimental workflow for the development of menin-MLL inhibitors.

Future Directions and Conclusion
The development of menin-MLL inhibitors represents a significant advancement in the

treatment of genetically defined acute leukemias. While MI-503 remains a valuable preclinical

tool for understanding the biology of menin-MLL interaction, the clinical success of revumenib,

ziftomenib, and bleximenib has paved the way for a new therapeutic paradigm.

Future research will likely focus on:
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Combination Therapies: Exploring the synergistic effects of menin-MLL inhibitors with other

anti-leukemic agents to overcome resistance and improve response rates.

Expansion to Other Cancers: Investigating the role of the menin-MLL axis in other

malignancies to broaden the therapeutic application of these inhibitors.

Biomarker Development: Identifying predictive biomarkers to better select patients who are

most likely to respond to menin-MLL inhibition.

Next-Generation Inhibitors: Developing novel inhibitors with improved potency, selectivity,

and resistance profiles.

In conclusion, the journey from preclinical compounds like MI-503 to the promising clinical data

of revumenib, ziftomenib, and bleximenib underscores the potential of targeting the menin-MLL

interaction. This class of drugs offers new hope for patients with historically difficult-to-treat

leukemias, and ongoing research will continue to refine their use and expand their impact in

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://syndax.com/clinical-study/augment-101-2c/
https://pubmed.ncbi.nlm.nih.gov/39121437/
https://pubmed.ncbi.nlm.nih.gov/39121437/
https://ashpublications.org/blood/article/146/9/1065/537139/Menin-inhibition-with-revumenib-for-NPM1-mutated
https://clinicaltrials.gov/study/NCT04067336
https://www.onclive.com/view/ziftomenib-meets-cr-crh-end-point-in-r-r-npm1-aml
https://ascopubs.org/doi/10.1200/JCO.2025.43.16_suppl.6506
https://kuraoncology.com/wp-content/uploads/EHA_2025_KOMET-001-Poster.pdf
https://aml-hub.com/medical-information/ziftomenib-in-relapsedrefractory-npm1m-aml-komet-001-efficacy-and-safety-results
https://aml-hub.com/medical-information/ziftomenib-in-relapsedrefractory-npm1m-aml-komet-001-efficacy-and-safety-results
https://www.uchicagomedicine.org/find-a-clinical-trial/clinical-trial/irb241623
https://clinicaltrials.gov/study/NCT04811560
https://clinicaltrials.ucsf.edu/trial/NCT04811560
https://clinicaltrials.ucsf.edu/trial/NCT04811560
https://clinicaltrial.be/fr/details/46041?per_page=100&recruiting=1&enrolling_by_invitation=0&active_not_recruiting=0&not_yet_recruiting=0&completed=0&only_recruiting=1&only_eligible=0
https://clin.larvol.com/trial-detail/NCT04811560
https://clin.larvol.com/trial-detail/NCT04811560
https://www.benchchem.com/product/b15623653#mi-503-clinical-trial-status-and-future-directions
https://www.benchchem.com/product/b15623653#mi-503-clinical-trial-status-and-future-directions
https://www.benchchem.com/product/b15623653#mi-503-clinical-trial-status-and-future-directions
https://www.benchchem.com/product/b15623653#mi-503-clinical-trial-status-and-future-directions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15623653?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

